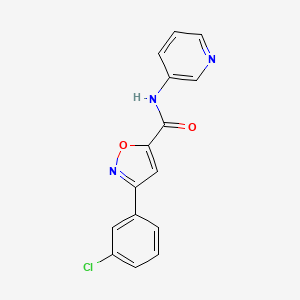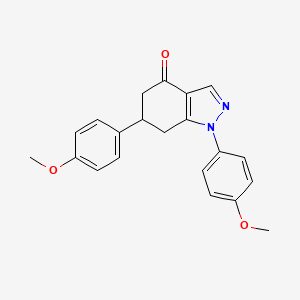![molecular formula C18H12N4O3 B11473698 N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11473698.png)
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of Oxadiazole Ring: The amide is then treated with diphosphorus pentasulfide in anhydrous toluene under reflux to form the corresponding thioamide.
Oxidation: The thioamide is oxidized with potassium ferricyanide in an alkaline medium to form the oxadiazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent enters the 5-position of the furan ring.
Alkylation: The compound can be alkylated with methyl iodide, leading to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the electrophilic substitution reactions.
Scientific Research Applications
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and anticancer properties.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic pathways.
Mechanism of Action
The mechanism of action of N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring, known for its biological activity.
Indole Derivatives: Compounds containing indole rings, which also exhibit a wide range of biological activities.
Uniqueness
N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to its combination of furan, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H12N4O3 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O3/c23-17(12-7-9-19-10-8-12)20-14-5-2-1-4-13(14)18-21-16(22-25-18)15-6-3-11-24-15/h1-11H,(H,20,23) |
InChI Key |
NCCNRZRDEGJLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11473620.png)
![1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B11473633.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide](/img/structure/B11473641.png)
![5-Ethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11473642.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-(3-pyridinylamino)-1-(trifluoromethyl)ethyl]-](/img/structure/B11473646.png)
![Methyl 3-({3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11473652.png)
![7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11473658.png)
![2-(ethylamino)-7-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473674.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate](/img/structure/B11473677.png)
![6-(4-fluorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B11473682.png)
![ethyl 5-({[2-(1H-imidazol-1-yl)benzyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11473688.png)


![N-(4-{[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473707.png)
